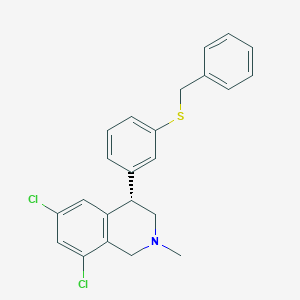
(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes a benzylthio group, dichloro substitutions, and a tetrahydroisoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the benzylthio group and the dichloro substitutions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of (S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may play a crucial role in binding to the active site of enzymes, while the dichloro substitutions can enhance the compound’s stability and reactivity. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(3-(Benzylthio)phenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dichloro substitutions.
6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzylthio group.
4-(3-(Benzylthio)phenyl)-6,8-dichloro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group.
Uniqueness
(S)-4-(3-(Benzylthio)phenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both benzylthio and dichloro groups, along with the tetrahydroisoquinoline core, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C23H21Cl2NS |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
(4S)-4-(3-benzylsulfanylphenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H21Cl2NS/c1-26-13-21(20-11-18(24)12-23(25)22(20)14-26)17-8-5-9-19(10-17)27-15-16-6-3-2-4-7-16/h2-12,21H,13-15H2,1H3/t21-/m0/s1 |
InChI 键 |
GESBVZUPCNQZOP-NRFANRHFSA-N |
手性 SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4 |
规范 SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)SCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)

![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)

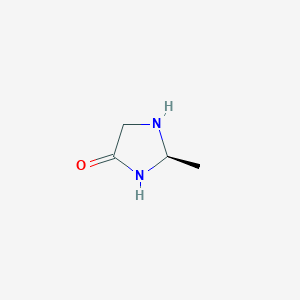
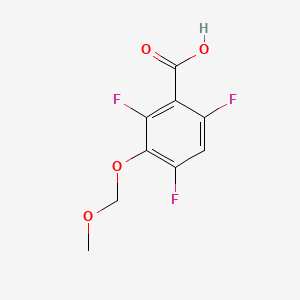

![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
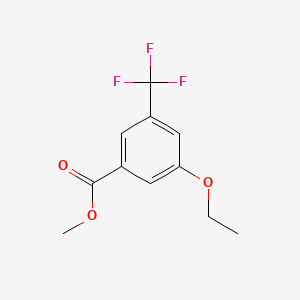
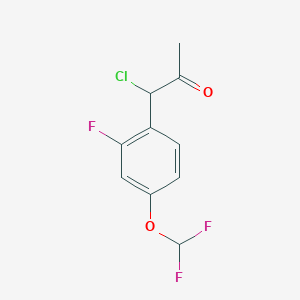
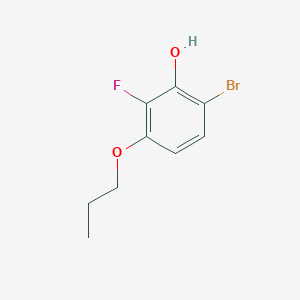
![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)

